N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
Description
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine (CID 1214898) is a heterocyclic amine with a 4,5-dihydrothiazole core substituted by a 4-chlorobenzyl group. Key structural and physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASPZIUPJFUGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222566 | |
| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72239-29-3 | |
| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072239293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(4-Chlorobenzyl)chloroacetamide
4-Chlorobenzylamine reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding N-(4-chlorobenzyl)chloroacetamide as a white crystalline solid (mp 98–100°C). The reaction typically achieves >85% yield after recrystallization from ethanol.
Thiazoline Ring Formation
The chloroacetamide intermediate is refluxed with thiourea in ethanol for 6–8 hours. Thiourea acts as a bifunctional nucleophile, displacing chloride and facilitating cyclization to form the 4,5-dihydrothiazole ring. The product is isolated via vacuum filtration and purified by column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 70–75% pure compound.
Characterization Data
- 1H-NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, N-CH2-Ar), 3.82 (t, J = 7.6 Hz, 2H, S-CH2), 2.95 (t, J = 7.6 Hz, 2H, N-CH2).
- 13C-NMR (100 MHz, CDCl3): δ 169.2 (C=S), 137.5 (Ar-C), 132.1 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 47.3 (N-CH2-Ar), 35.6 (S-CH2), 30.1 (N-CH2).
- ESI-MS: m/z 227.1 [M+H]+.
Multicomponent Condensation Using 4-Chlorobenzylamine, Formaldehyde, and Mercaptoacetic Acid
This one-pot method leverages the Hantzsch thiazoline synthesis principle, adapting it for dihydrothiazole formation:
Reaction Conditions
4-Chlorobenzylamine (1.0 mmol), mercaptoacetic acid (1.2 mmol), and paraformaldehyde (1.5 mmol) are stirred in refluxing toluene with a catalytic amount of p-toluenesulfonic acid (PTSA, 10 mol%). The reaction completes within 4 hours, as monitored by TLC (ethyl acetate/hexane 1:1). The product precipitates upon cooling and is washed with cold ethanol to yield 80–85% pure thiazoline.
Optimization Insights
- Solvent Effects: Toluene outperforms DMF and THF due to better azeotropic water removal.
- Catalyst Screening: PTSA provides higher yields than Lewis acids like ZnCl2 or Bi(OTf)3.
Mechanistic Pathway
- Iminium Ion Formation: Formaldehyde condenses with 4-chlorobenzylamine to generate an iminium intermediate.
- Thiol Addition: Mercaptoacetic acid attacks the iminium carbon, followed by cyclization via nucleophilic acyl substitution.
- Dehydration: The intermediate loses water to aromatize the thiazoline ring.
Green Synthesis via Ultrasound-Assisted Cyclization
Eco-friendly protocols have been developed to enhance reaction efficiency and reduce energy consumption:
Procedure
N-(4-Chlorobenzyl)chloroacetamide (1.0 mmol) and thiourea (1.1 mmol) are suspended in water with NaOH (0.5 mmol). The mixture is irradiated with ultrasound (40 kHz, 300 W) at 60°C for 30 minutes. The product separates as a solid, yielding 92% after filtration.
Advantages
- Reduced Reaction Time: 30 minutes vs. 6 hours under conventional heating.
- Solvent-Free: Water acts as both solvent and base.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 6–8 | 97 | High reproducibility |
| Multicomponent | 80–85 | 4 | 95 | One-pot simplicity |
| Ultrasound-assisted | 90–92 | 0.5 | 98 | Energy efficiency |
Mechanistic Studies and Side Reactions
Competing Pathways
Solvent and Temperature Effects
- Polar Solvents (DMF, DMSO): Accelerate cyclization but promote oxidation.
- Temperature >100°C: Favors dehydrogenation to thiazole derivatives.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Core Backbone and Substituent Variations
The 4,5-dihydro-1,3-thiazol-2-amine moiety is a common feature among structurally related compounds. Differences arise in the substituents attached to the aromatic ring or the nitrogen atom:
Electronic and Steric Effects
- Halogen Position : The target compound’s 4-chloro substitution (para position) contrasts with 3-chloro (meta) in T129 and 2-bromo (ortho) in T131 . Para substitution typically reduces steric hindrance compared to ortho/meta .
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS (146.8–159.8 Ų) is comparable to other dihydrothiazoles but lower than bulkier derivatives (e.g., , MW 256.75), reflecting its relatively compact structure .
- Lipophilicity : The 4-chlorophenylmethyl group contributes moderate hydrophobicity, whereas trifluoromethoxy (in ) or methoxy groups (in ) may increase logP values.
Biological Activity
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine, with the CAS number 1248117-06-7, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may contribute to its biological effects.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.73 g/mol |
| SMILES | C1CSC(=N1)NCC2=CC=C(C=C2)Cl |
| InChI | InChI=1S/C10H11ClN2S/c11-9-3... |
| CAS Number | 1248117-06-7 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound's structural characteristics suggest it may interact with various cellular targets. A study highlighted that thiazole compounds can inhibit cancer cell lines effectively, with some derivatives demonstrating IC50 values lower than established chemotherapeutics like doxorubicin .
Case Study: Antitumor Efficacy
A specific investigation into thiazole derivatives revealed that modifications at the phenyl ring significantly impacted cytotoxic activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring was crucial for enhancing activity against cancer cell lines such as Jurkat and A-431 .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary findings suggest that compounds within this class exhibit notable antibacterial activity against various pathogens.
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-(4-chlorophenyl)... | 0.22 | Staphylococcus aureus |
| N-(4-chlorophenyl)... | 0.25 | Staphylococcus epidermidis |
In vitro studies demonstrated that certain derivatives of thiazole compounds inhibited biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are pivotal in understanding how modifications to the thiazole structure influence biological activity. For instance:
- Electron-Drawing Groups: The presence of electronegative substituents (like chlorine) on the phenyl ring has been associated with increased antiproliferative activity.
- Substituent Positioning: Variations in the positioning of substituents on the thiazole ring can dramatically alter both cytotoxic and antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
